

Afroside B: A Deep Dive into its Chemical Architecture and Stereochemistry

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Compound of Interest

Compound Name: Afroside B

Cat. No.: B15176070

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Introduction

Afroside B is a naturally occurring cardenolide glycoside, a class of organic compounds known for their potent effects on cardiac tissue. Isolated from *Asclepias fruticosa* (now *Gomphocarpus fruticosus*), this complex molecule has a rich stereochemical landscape that dictates its biological activity. This technical guide provides a detailed overview of the chemical structure and stereochemistry of **Afroside B**, intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

The molecular formula of **Afroside B** is $C_{29}H_{42}O_9$. Its structure is characterized by a steroidal aglycone linked to a unique carbohydrate moiety.

Aglycone: The steroidal core is a cardenolide, featuring the characteristic five-membered lactone ring at the C-17 position. Key functional groups on the aglycone of **Afroside B** include hydroxyl groups that influence its polarity and binding affinity to its biological target. A distinguishing feature is the presence of a hydroxyl group at the 15β position.

Sugar Moiety: **Afroside B** possesses a highly modified and unusual sugar, a 4,6-dideoxyhexosulose. This sugar is doubly linked to the aglycone at the 2α and 3β positions,

forming a rigid, cage-like structure. This unique linkage is a critical determinant of the molecule's overall conformation and biological function.

The systematic IUPAC name for **Afroside B** is 3-

[(1S,3R,5S,7R,9R,10S,12R,14S,18R,19R,21R,22S,23R)-9,10,21,22-tetrahydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.0^{3,12}.0^{5,10}.0^{15,23}.0^{18,22}]pentacosan-19-yl]-2H-furan-5-one.[1]

Stereochemistry

The intricate stereochemistry of **Afroside B** is fundamental to its biological activity. The molecule contains multiple chiral centers, leading to a specific three-dimensional arrangement of its atoms. The relative and absolute stereochemistry of these centers have been determined through extensive spectroscopic analysis and chemical degradation studies.

The stereochemical configuration of the numerous chiral centers in the steroid nucleus and the sugar moiety creates a unique topographical profile for interaction with its biological target. The β -orientation of the hydroxyl group at C-15 is a key stereochemical feature.

Physicochemical Properties

A summary of the key physicochemical properties of **Afroside B** is provided in the table below.

Property	Value
Molecular Formula	C ₂₉ H ₄₂ O ₉
Molecular Weight	534.6 g/mol
Monoisotopic Mass	534.28288291 Da
Topological Polar Surface Area	135 Å ²
CAS Number	11002-82-7

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation of complex natural products like **Afroside B**. While the original primary literature containing the raw spectral data

is not readily available in public databases, this section outlines the types of data that would be presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are the most powerful tools for determining the carbon-hydrogen framework and the connectivity of complex molecules.

^1H NMR Data (Predicted Chemical Shifts and Coupling Constants)

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in accessible literature			

^{13}C NMR Data (Predicted Chemical Shifts)

Carbon	Chemical Shift (ppm)
Data not available in accessible literature	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

Ion	Calculated m/z	Measured m/z
$[\text{M}+\text{H}]^+$	535.29018	Data not available
$[\text{M}+\text{Na}]^+$	557.27212	Data not available

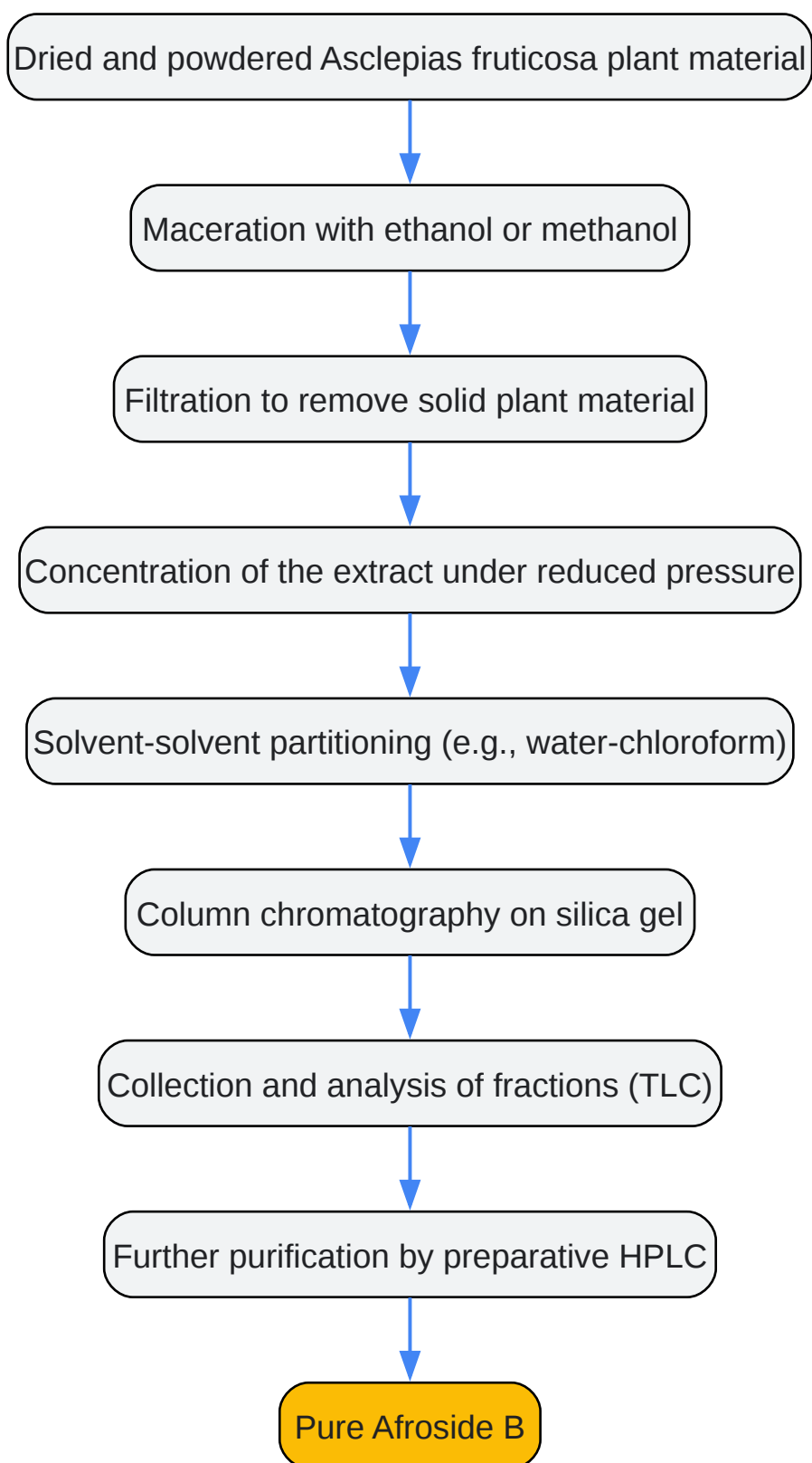
Key Fragmentation Patterns

The mass spectrum of **Afroside B** would be expected to show characteristic fragmentation patterns, including the loss of the sugar moiety and sequential cleavages of the steroid nucleus.

Experimental Protocols

Detailed experimental protocols for the isolation and structural elucidation of **Afroside B** are based on methods described for similar cardenolides from *Asclepias* species.

Isolation of Afroside B



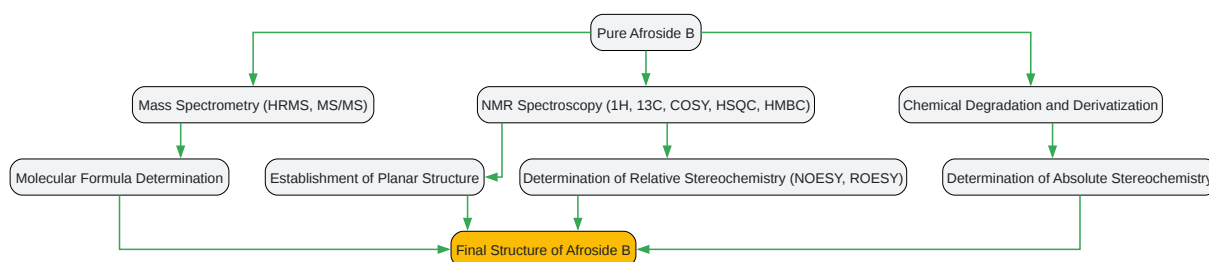
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Caption: General workflow for the isolation of **Afroside B**.

Detailed Methodology:

- **Plant Material Collection and Preparation:** The aerial parts of *Asclepias fruticosa* are collected, air-dried, and ground into a fine powder.
- **Extraction:** The powdered plant material is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature.
- **Solvent Partitioning:** The crude extract is concentrated under reduced pressure and then partitioned between water and a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity. Cardenolide glycosides are typically found in the more polar fractions (e.g., chloroform or ethyl acetate).
- **Chromatographic Separation:** The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Purification:** Fractions containing **Afroside B** are combined and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation



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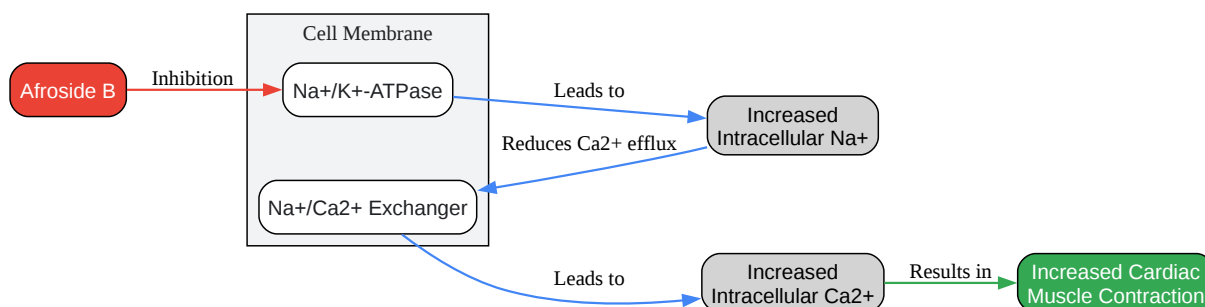
Caption: Workflow for the structural elucidation of **Afroside B**.

Detailed Methodology:

- **Mass Spectrometry:** High-resolution mass spectrometry is used to determine the exact molecular formula. Tandem MS (MS/MS) experiments are performed to study the fragmentation patterns.
- **NMR Spectroscopy:**
 - ^1H and ^{13}C NMR: Provide information on the number and types of protons and carbons.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons, crucial for connecting different structural fragments.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the relative stereochemistry.
- **Chemical Degradation and Derivatization:** Acid hydrolysis can be used to cleave the glycosidic bond, allowing for the separate analysis of the aglycone and the sugar moiety. Derivatization reactions, such as acetylation, can aid in structure confirmation.

Biological Activity and Signaling Pathway

Afroside B, as a cardiac glycoside, is known to be a potent inhibitor of the sodium-potassium ATPase (Na^+/K^+ -ATPase) pump, an enzyme crucial for maintaining the electrochemical gradient across the cell membrane of cardiac muscle cells.



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References

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